Cas no 93366-88-2 (7H-Pyrrolo[2,3-d]pyrimidin-2-amine)

7H-Pyrrolo[2,3-d]pyrimidin-2-amine structure
93366-88-2 structure
Product name:7H-Pyrrolo[2,3-d]pyrimidin-2-amine
CAS No:93366-88-2
MF:C6H6N4
Molecular Weight:134.13863992691
MDL:MFCD12923656
CID:803083
PubChem ID:45080217

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
    • 1H-Pyrrolo[2,3-d]pyrimidin-2-amine (9CI)
    • 2-AMINO-7H-PYRROLO(2,3-D)PYRIMIDINE
    • 2-Amino-7H-pyrrolo[2,3-d]pyrimidine
    • 1h-pyrrolo[2,3-d]pyrimidin-2-amine
    • pyrimidin-
    • 7H-Pyrrolo[2,3-d]
    • YVVMIGRXQRPSIY-UHFFFAOYSA-N
    • 2-amino-pyrrolo[2,3-d]pyrimidine
    • FCH935561
    • 5798AC
    • PB18009
    • AX8168731
    • ST1191192
    • PYRROLO[2,3-d]PYRIMIDIN-2-YL-AMINE
    • A844534
    • 7-Deaza-2-aminopurine
    • 7H-Pyrrolo[2,3-d]pyrimidin-2-ylamine
    • DTXSID70663909
    • CS-W006648
    • J-508017
    • AKOS006338619
    • DS-11776
    • DB-079510
    • MFCD12923656
    • SCHEMBL313807
    • AKOS028109170
    • 93366-88-2
    • 7H-Pyrrolo[2 pound not3-d]pyrimidin-2-amine
    • EN300-746613
    • MDL: MFCD12923656
    • インチ: 1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
    • InChIKey: YVVMIGRXQRPSIY-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC2=C(C=CN2)C=1

計算された属性

  • 精确分子量: 134.059
  • 同位素质量: 134.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 127
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 67.6

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.619
  • ゆうかいてん: No data available
  • Boiling Point: 359.786°C at 760 mmHg
  • フラッシュポイント: 171.393°C
  • Refractive Index: 1.824
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

7H-Pyrrolo[2,3-d]pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D499634-10G
7H-pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 97%
10g
$990 2024-07-21
Chemenu
CM109093-5g
7H-pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 95%+
5g
$862 2024-07-19
Ambeed
A136969-1g
7H-Pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 97%
1g
$187.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010068-25G
7H-pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 97%
25g
¥ 19,100.00 2023-04-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H842300-100mg
7H-Pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 97%
100mg
526.50 2021-05-17
Chemenu
CM109093-250mg
7H-pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 95%+
250mg
$181 2021-08-06
eNovation Chemicals LLC
Y1293624-100mg
7H-Pyrrolo[2,3-d]pyrimidin-2-ylamine
93366-88-2 95%
100mg
$190 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H178281-1g
7H-Pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 97%
1g
¥1351.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DE934-50mg
7H-Pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 97%
50mg
243.0CNY 2021-07-10
eNovation Chemicals LLC
D480452-5g
7H-pyrrolo[2,3-d]pyrimidin-2-amine
93366-88-2 95%
5g
$1250 2024-05-24

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Synthesis of 2'-deoxyribofuranosides of 7H-pyrrolo[2,3-d]pyrimidine: effect of the C-2 substituents on the fluorescence
Seela, Frank; Steker, Herbert, Liebigs Annalen der Chemie, 1984, (10), 1719-30

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ;  rt → reflux; overnight, reflux
Reference
Preparation of 2-aminopyrimidine derivatives useful as NIK inhibitors for the treatment of cancer
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  17 h, rt
Reference
Preparation of cytidine nucleoside analogs as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h
Reference
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization
Harris, Christopher M.; Ericsson, Anna M.; Argiriadi, Maria A.; Barberis, Claude; Borhani, David W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 334-337

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Design and evaluation of a potential mutagen for Hepatitis C virus
Koh, Yung-Hyo; Shim, Jae Hoon; Girardet, Jean-Luc; Hong, Zhi, Bioorganic & Medicinal Chemistry Letters, 2007, 17(18), 5261-5264

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, 130 °C
Reference
Heterocyclic compounds for the treatment of HIV infection and their preparation
, World Intellectual Property Organization, , ,

7H-Pyrrolo[2,3-d]pyrimidin-2-amine Raw materials

7H-Pyrrolo[2,3-d]pyrimidin-2-amine Preparation Products

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 関連文献

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